
Safracin B
Overview
Description
Safracin B is a tetrahydroisoquinoline (THIQ) alkaloid and a naturally occurring antibiotic from Pseudomonas fluorescens . It exhibits broad-spectrum antimicrobial and strong antitumor activities .
Synthesis Analysis
The entire safracin synthetic gene cluster spanning 17.5 kb has been identified, cloned, and sequenced from Pseudomonas fluorescens A2-2 . This pathway exhibits unusual features when compared with other non-ribosomal peptide synthetase (NRPS) systems .Molecular Structure Analysis
The molecular formula of this compound is C28H36N4O7 . The chemical structures of Safracin A and B are proposed to be very similar to saframycins .Chemical Reactions Analysis
This compound is produced by Pseudomonas fluorescens A2-2 . The biosynthetic mechanism of this compound is closely related to that in the total synthesis reported by Myers and Kung .Physical And Chemical Properties Analysis
This compound has a molecular weight of 540.61 . Its physicochemical properties suggest that it has structures very similar to saframycins .Scientific Research Applications
Molecular Characterization and Biosynthetic Pathway
Safracin B, produced by Pseudomonas fluorescens A2-2, has been identified as an antibiotic with anti-tumor activity. The biosynthetic gene cluster, encompassing 17.5 kb with 10 open reading frames, includes genes for non-ribosomal peptide synthetases (NRPS), precursor biosynthetic enzymes, tailoring enzymes, a resistance protein, and a hypothetical protein. This pathway, characterized by heterologous expression, confirms the synthesis of safracin and its potential for producing a variety of compounds, including ecteinascidins, which have shown promise in cancer treatment Velasco et al., 2005.
Antitumor Activity
Safracins A and B demonstrate antibacterial activity against both Gram-positive and Gram-negative bacteria. Interestingly, these compounds have also been found to inhibit the growth of transplantable mouse tumors, such as P388 leukemia and IMC carcinoma, showcasing their potential as antitumor agents. This inhibition suggests safracins' utility in cancer research, particularly in the development of new therapeutic strategies Ikeda et al., 1983.
Targeting GAPDH in Cancer Cells
Research has identified GAPDH as a protein target of saframycin-related compounds, which are known for their antiproliferative effects in cancer cells. This interaction suggests a unique mechanism of action, potentially through the formation of a ternary complex with DNA, offering insights into new therapeutic interventions for cancer Xing et al., 2004.
Enhancing Understanding of Saframycin Biosynthesis
Studies on saframycin A, sharing structural similarities with this compound, have advanced our understanding of the complex biosynthetic mechanisms involved in their production. The elucidation of the saframycin A gene cluster and its unique nonribosomal peptide synthetase (NRPS) system sheds light on the iterative assembly of these compounds, highlighting the diversity and potential of microbial biosynthesis for generating novel therapeutics Li et al., 2007.
Safety and Hazards
Mechanism of Action
Target of Action
Safracin B is a novel antibiotic of the saframycin family produced by Pseudomonas fluorescens . It displays antitumor activity against L1210 and P388 leukemias and B16 melanoma . The primary targets of this compound are these cancer cells.
Mode of Action
Early research indicates that the alpha-carbinolamine structure may play an important role in the antitumor action of this type of antibiotic .
Result of Action
This compound has been shown to have antitumor activity, with effective doses much lower than those of Safracin A . It has also been found to prolong the life of tumor-bearing mice to a greater extent than Safracin A .
properties
IUPAC Name |
(2S)-2-amino-N-[[(1S,2S,10R,12S,13R)-12,19-dihydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl]methyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N4O7/c1-11-7-14-8-17-28(37)32-16(21(31(17)4)19(14)23(34)25(11)38-5)9-15-20(18(32)10-30-27(36)13(3)29)24(35)26(39-6)12(2)22(15)33/h7,13,16-18,21,28,34,37H,8-10,29H2,1-6H3,(H,30,36)/t13-,16-,17+,18-,21+,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUZBRIJGIGFKC-XPXFATIHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3C4CC5=C(C(N4C(C(C2)N3C)O)CNC(=O)C(C)N)C(=O)C(=C(C5=O)C)OC)C(=C1OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C([C@H]3[C@@H]4CC5=C([C@@H](N4[C@H]([C@@H](C2)N3C)O)CNC(=O)[C@H](C)N)C(=O)C(=C(C5=O)C)OC)C(=C1OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40276484 | |
| Record name | Safracin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40276484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
87578-99-2, 82029-27-4 | |
| Record name | Safracin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087578992 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Safracin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40276484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propanamide, 2-amino-N-((6,7,9,10,13,14,14a,15-octahydro-1,7-dihydroxy-2,11-dimethoxy-3,12,16-trimethyl-10,13-dioxo-6,15-imino-5H-isoquino(3,2-b)(3)benzazocin-9-yl)methyl)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




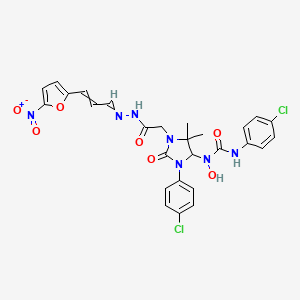



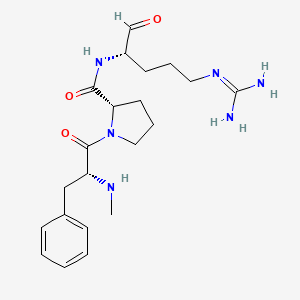

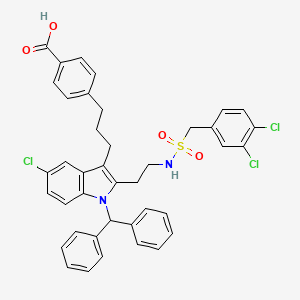
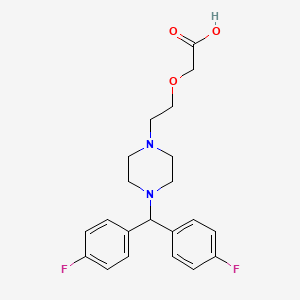



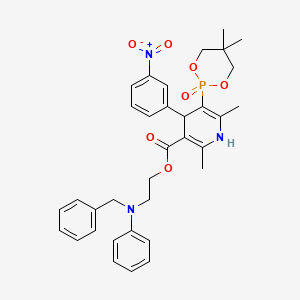
![2-[[4-[(2-methoxybenzoyl)amino]benzoyl]amino]benzoic Acid](/img/structure/B1671134.png)